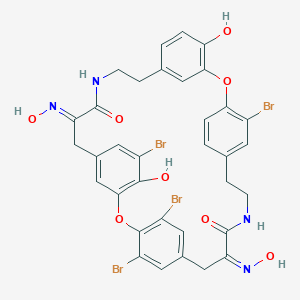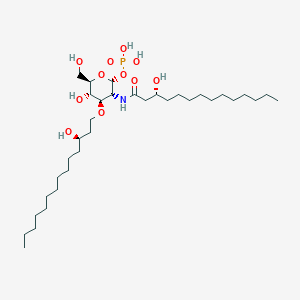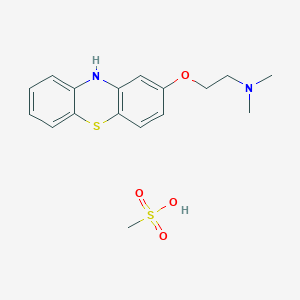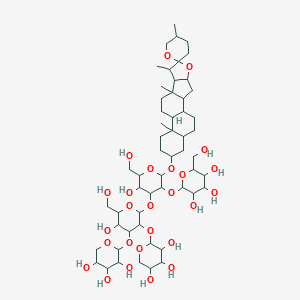
Bastadin 12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bastadin 12 is a naturally occurring compound isolated from the marine sponge Ianthella basta. It belongs to the family of bromotyrosine-derived compounds known as bastadins. These compounds are characterized by their unique structural features, including brominated aryl units and α-oximinino amide bonds.
Aplicaciones Científicas De Investigación
Bastadin 12 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of bromotyrosine-derived compounds.
Biology: Investigated for its role in modulating calcium channels and other cellular processes.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bastadin-12 involves the coupling of o-brominated phenols with symmetrical iodonium salts to form the corresponding diaryl ethers. This method is particularly efficient for constructing the o-halogenated derivatives required for bastadin synthesis . The key steps include:
Coupling Reaction: The triazene functionality of an appropriately substituted aryl is used to facilitate its coupling to phenols.
Reduction or Hydrolytic Removal: After diaryl ether formation, the directing group is reductively or hydrolytically removed.
Industrial Production Methods
the general strategy involves the preparation of key intermediates, such as o-brominated diaryl ethers, followed by coupling and macrolactamization to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bastadin 12 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bastadin-12 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Mecanismo De Acción
Bastadin 12 exerts its effects by modulating the activity of calcium channels, specifically the ryanodine receptor 1 (RyR1) and FK506-binding protein 12 (FKBP12) complex. It binds to a distinct site on the sarcoplasmic reticulum junctional protein, leading to the release of calcium ions from intracellular stores. This mechanism is crucial for various cellular processes, including muscle contraction and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Bastadin-5: Known for its potent agonism of the RyR1-FKBP12 calcium channel.
Bastadin-9: Exhibits similar biological activities but with different potency.
Bastadin-16: Displays unique structural features and biological activities.
Uniqueness of Bastadin 12
This compound is unique due to its specific binding affinity and modulatory effects on calcium channels. Unlike other bastadins, it exhibits a bimodal mechanism of action, acting as both an agonist and antagonist under different conditions. This dual functionality makes it a valuable tool for studying calcium signaling pathways and developing new therapeutic agents .
Propiedades
Número CAS |
134981-78-5 |
|---|---|
Fórmula molecular |
C4H10N2O2.2(HCl) |
Peso molecular |
940.2 g/mol |
Nombre IUPAC |
(12E,25Z)-16,21,32,36-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20(36),21,23(35),30,33-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-2-4-28(21)49-29-15-18(1-3-27(29)43)6-8-40-34(46)26(42-48)14-20-10-22(36)31(44)30(16-20)50-32-23(37)11-19(12-24(32)38)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25-,42-26+ |
Clave InChI |
XNGIESBQQZJDTL-LTEVTRLRSA-N |
SMILES isomérico |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
SMILES canónico |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)O)OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3Br)Br |
Sinónimos |
astadin 12 bastadin-12 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)





![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B236897.png)
